(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
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Overview
Description
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride is a synthetic organic compound known for its unique structural properties. It is characterized by the presence of a tetrahydrofuran ring, a piperidine moiety, and a carboxylic acid group. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives, which are reacted with the intermediate tetrahydrofuran compound under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, with modifications to its structure being explored to enhance its efficacy and reduce side effects.
Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid: The free base form of the compound.
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxamide: A related compound with an amide group instead of a carboxylic acid group.
(2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylate: An ester derivative of the compound.
Uniqueness
The uniqueness of (2R,3S)-2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H20ClNO3 |
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Molecular Weight |
249.73 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10;/h8-10H,2-7H2,1H3,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
AQLFASZDMRZRHU-BAUSSPIASA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)O.Cl |
Canonical SMILES |
CN1CCC(CC1)C2C(CCO2)C(=O)O.Cl |
Origin of Product |
United States |
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